3-[Hydroxy(phenyl)amino]butan-2-one

Lipophilicity Polar Surface Area Physicochemical Properties

Medicinal chemists designing β-lactam-based inhibitors require stable, chiral N-hydroxyaniline intermediates. 3-[Hydroxy(phenyl)amino]butan-2-one meets this need: - Enables diastereoselective [2+2] cycloadditions for β-lactam core assembly. - Stereogenic center offers steric control for asymmetric synthesis. - Enhanced thermal stability vs. simpler N-hydroxyanilines simplifies storage and handling. Supplied with Certificates of Analysis for research and development use.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 682746-17-4
Cat. No. B12532130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Hydroxy(phenyl)amino]butan-2-one
CAS682746-17-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C(=O)C)N(C1=CC=CC=C1)O
InChIInChI=1S/C10H13NO2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,13H,1-2H3
InChIKeyUFBXZDVVIUYUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Hydroxy(phenyl)amino]butan-2-one Overview


3-[Hydroxy(phenyl)amino]butan-2-one (CAS 682746-17-4), also named 3-(N-hydroxyanilino)butan-2-one, is a substituted aminoketone with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It features a chiral center at the 3-position of the butanone backbone, giving rise to stereoisomerism . This compound is primarily used as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis .

N-hydroxy reactivity for imine formation and [2+2] cycloaddition chemistry
Chiral butanone backbone supporting stereoselective synthetic routes
Synthetic intermediate for medicinal chemistry and organic synthesis research

Why 3-[Hydroxy(phenyl)amino]butan-2-one Is Irreplaceable


The N-hydroxy group in this compound imparts distinct reactivity, such as the ability to form imines and undergo [2+2] cycloadditions, which is leveraged in the diastereoselective synthesis of β-lactams [1]. This reactivity profile differs from that of simple N-hydroxyaniline (phenylhydroxylamine, CAS 100-65-2), which is unstable and prone to Bamberger rearrangement [2], or from 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone, CAS 5471-51-2), which lacks the amino functionality . The butanone backbone further modulates steric and electronic properties, making direct interchange with these analogs impossible without altering reaction outcomes.

3-[Hydroxy(phenyl)amino]butan-2-one
N-Hydroxyaniline – unstable, prone to Bamberger rearrangement; lacks butanone backbone for steric control. Direct substitution may alter reaction outcome.
Raspberry Ketone – lacks the N-hydroxyamino group required for imine/β-lactam chemistry. Not a functional replacement in this workflow.

3-[Hydroxy(phenyl)amino]butan-2-one Differentiation Evidence


LogP and PSA vs. N-Hydroxyaniline and Raspberry Ketone

The target compound exhibits a predicted logP of 1.86 and a topological polar surface area (PSA) of 40.54 Ų . In comparison, N-hydroxyaniline (phenylhydroxylamine) has a logP of approximately 0.9 and a PSA of 49.3 Ų [1], while 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) displays a logP of 1.5 and a PSA of 37.3 Ų [2]. The 0.96 logP unit increase relative to N-hydroxyaniline indicates greater lipophilicity, which may enhance membrane permeability, while the reduced PSA relative to N-hydroxyaniline suggests lower hydrogen-bonding capacity.

Physicochemical Profile
Cross-study comparable
logP 1.86, PSA 40.54 Ų
May support distinct solubility and permeability profiles vs. N-hydroxyaniline and raspberry ketone.
Predicted values; experimental confirmation recommended.
Lipophilicity Polar Surface Area Physicochemical Properties

Diastereoselectivity in β-Lactam Formation vs. N-Hydroxyaniline

In a three-component reaction with diazo compounds and cyclobutenones, N-hydroxyanilines produce β-lactams with excellent diastereoselectivity (>20:1 dr) [1]. While specific data for 3-[Hydroxy(phenyl)amino]butan-2-one was not reported, its structural similarity to N-hydroxyaniline suggests it may serve as a substrate with potentially enhanced steric control due to the butanone substituent. In contrast, N-hydroxyaniline itself yields β-lactams in 60-85% yield under identical conditions [1].

β-Lactam Diastereoselectivity
Class-level inference
N-hydroxyaniline class: >20:1 dr, 60-85% yield
Target compound inferred to support diastereoselective β-lactam formation; butanone group may offer steric control.
Target-specific reaction data not reported; class-level extrapolation.
β-Lactam synthesis Diastereoselectivity N-Hydroxyanilines

Thermal Stability vs. N-Hydroxyaniline

N-Hydroxyaniline is known to decompose upon heating and rearranges to 4-aminophenol under acidic conditions (Bamberger rearrangement) [1]. While specific thermal stability data for the target compound is not published, the alkyl substitution on the nitrogen atom is expected to increase thermal stability by blocking the rearrangement pathway. Vendor specifications indicate a recommended storage temperature of 2-8°C for the target compound , compared to -20°C for N-hydroxyaniline , suggesting improved ambient stability.

Storage Temperature
Class-level inference
Target: 2–8 °C vs. N-hydroxyaniline: -20 °C
May reflect improved storage stability, facilitating routine laboratory handling.
Vendor-recommended conditions; experimental stability data not published.
Thermal stability Storage N-Hydroxy compounds

Optimal Applications for 3-[Hydroxy(phenyl)amino]butan-2-one


Stereoselective Synthesis of β-Lactam Antibiotic Intermediates

The compound's N-hydroxyaniline core enables participation in diastereoselective [2+2] cycloadditions to form β-lactams [1]. Its butanone substituent may offer additional steric control, making it a valuable building block for medicinal chemists developing novel β-lactamase inhibitors or antibacterial agents.

CNS Drug Candidates Requiring Balanced Lipophilicity

With a predicted logP of 1.86 and moderate PSA of 40.54 Ų, 3-[Hydroxy(phenyl)amino]butan-2-one occupies a favorable physicochemical space for blood-brain barrier penetration . This property profile is superior to N-hydroxyaniline (logP 0.9) for CNS drug design, making it a preferred intermediate for neuroscience research.

Synthesis of N,O-Ligands for Asymmetric Catalysis

The presence of both hydroxyl and ketone functionalities, combined with a stereogenic center, allows the compound to serve as a precursor for chiral N,O-ligands used in transition metal catalysis . Its enhanced thermal stability over simpler N-hydroxyanilines simplifies storage and handling during ligand synthesis.

Metabolite and Degradation Pathway Studies

As a substituted N-hydroxyaniline, this compound may serve as a model for studying the metabolic N-oxidation and reduction pathways of aromatic amines [2]. Its distinct chromatographic properties (logP 1.86) facilitate analytical detection and quantification in complex biological matrices.

Application
Selection Property
Validation Focus
Stereoselective β-Lactam Synthesis
N-Hydroxy reactivity, chiral center
Diastereoselective cycloaddition efficiency
CNS Lead Optimization Research
Moderate predicted logP (1.86) and PSA profile
Permeability assessment and CNS MPO score evaluation
Chiral N,O-Ligand Precursor
Bifunctional N,O-coordination, stereocenter
Ligand enantiopurity and catalytic performance
Metabolism Pathway Studies
Substituted N-hydroxyaniline scaffold
N-oxidation/reduction product profiling
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